4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles This compound features a pyrrolidine ring substituted with a 4-ethylphenyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Catalysts and solvents used in the process are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenyl isocyanate: Shares the 4-ethylphenyl group but differs in the functional group attached to the aromatic ring.
4-Ethylphenylsulfate: Contains a sulfate group instead of the pyrrolidine ring.
4-Ethylphenol: Lacks the pyrrolidine ring and has a hydroxyl group attached to the aromatic ring.
Uniqueness
4-(4-Ethylphenyl)-3,3-dimethylpyrrolidine is unique due to its combination of the pyrrolidine ring and the 4-ethylphenyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. Its stability, reactivity, and potential biological activities make it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3,3-dimethylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-4-11-5-7-12(8-6-11)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 |
InChI Key |
OZODVDDBIGYPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.